1-[Methyl(prop-2-enyl)amino]propan-2-one
Description
1-[Methyl(prop-2-enyl)amino]propan-2-one is a tertiary amine-substituted acetone derivative featuring a methyl and allyl (prop-2-enyl) group attached to the nitrogen atom. Its structure combines a propan-2-one backbone with a branched amino substituent, rendering it a versatile intermediate in organic synthesis. The allyl group introduces unsaturation, which may enhance reactivity in addition or polymerization reactions compared to bulkier or aromatic substituents.
Properties
CAS No. |
150630-79-8 |
|---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
1-[methyl(prop-2-enyl)amino]propan-2-one |
InChI |
InChI=1S/C7H13NO/c1-4-5-8(3)6-7(2)9/h4H,1,5-6H2,2-3H3 |
InChI Key |
VLIALFTWPPDGJX-UHFFFAOYSA-N |
SMILES |
CC(=O)CN(C)CC=C |
Canonical SMILES |
CC(=O)CN(C)CC=C |
Synonyms |
2-Propanone, 1-(methyl-2-propenylamino)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key functional groups include a ketone (C=O) and a tertiary amine. Substitutents on the nitrogen atom influence electronic and steric properties:
- Allyl (prop-2-enyl) group : Introduces a conjugated double bond, enabling reactions like Michael additions or Diels-Alder cyclizations.
Comparisons with similar compounds (Table 1) highlight substituent-driven differences:
Table 1: Structural Comparison of 1-[Methyl(prop-2-enyl)amino]propan-2-one and Analogs
Physicochemical Properties and Spectroscopic Data
While explicit data for the target compound are unavailable, inferences from analogs suggest:
- Solubility : The allyl group may enhance solubility in polar aprotic solvents compared to aromatic substituents (e.g., benzyl in ).
- Spectroscopy : ¹³C NMR carbonyl signals in similar ketones range from 205–210 ppm (Table 2) .
Table 2: Comparative ¹³C NMR Data (δ, ppm)
*Inferred data based on analogs.
Reactivity and Stability Profiles
- Allyl Group Reactivity : The conjugated double bond may participate in cycloadditions or polymerize under radical conditions, contrasting with stable aromatic (e.g., benzyl in ) or saturated (e.g., isopropyl in ) substituents.
- Oxidative Stability : Tertiary amines are prone to oxidation, but the allyl group’s electron-withdrawing effect could mitigate this compared to alkyl analogs .
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